molecular formula C10H7ClFN5O B5766097 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide

Cat. No. B5766097
M. Wt: 267.65 g/mol
InChI Key: WJQWQZIIQWOJOJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the membrane. As a result, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide inhibits the activity of the CFTR protein, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the CFTR protein, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to inhibit the activity of other ion channels and transporters, such as the calcium-activated chloride channel.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-characterized mechanism of action, which makes it a useful tool for studying ion channels and transporters.
One limitation of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is that it is not specific to the CFTR protein. It can also inhibit the activity of other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. One area of research is the development of more specific inhibitors of the CFTR protein. Another area of research is the study of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide in combination with other drugs, to determine whether it can enhance their efficacy.
Overall, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is a promising molecule for the treatment of cystic fibrosis and the study of ion channels and transporters. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-6-fluoroaniline with tetrazole-5-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylamine. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential application in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the CFTR gene, which encodes the CFTR protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR protein, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system.
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to inhibit the activity of the defective CFTR protein, which can help to alleviate the symptoms of cystic fibrosis. In addition to its potential application in cystic fibrosis, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been studied for its effects on other ion channels and transporters.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN5O/c11-7-2-1-3-8(12)6(7)4-5-9(18)13-10-14-16-17-15-10/h1-5H,(H2,13,14,15,16,17,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWQZIIQWOJOJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide

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